An In-depth Technical Guide to the Chemical Structure Elucidation of 10-Hydroxyoleoside 11-Methyl Ester
An In-depth Technical Guide to the Chemical Structure Elucidation of 10-Hydroxyoleoside 11-Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies and data interpretation involved in the chemical structure elucidation of 10-Hydroxyoleoside 11-methyl ester, a secoiridoid glycoside. While a dedicated publication detailing the complete experimental elucidation of this specific molecule is not publicly available, this document synthesizes information from related compounds and predicted spectral data to present a thorough and technically sound workflow.
Introduction to 10-Hydroxyoleoside 11-Methyl Ester
10-Hydroxyoleoside 11-methyl ester is a natural product belonging to the class of secoiridoid glycosides.[1] These compounds are monoterpenoids characterized by a cleaved cyclopenta-[c]-pyran skeleton, often glycosidically linked to a sugar moiety, typically glucose. Secoiridoids are prevalent in the Oleaceae family, including the genus Jasminum, from which Jasminum multiflorum is a known source of various secoiridoid derivatives.[2][3] The molecular formula of 10-Hydroxyoleoside 11-methyl ester is C17H24O12, with a molecular weight of 420.37 g/mol .[4] Its structure contains a hydroxylated oleoside (B1148882) aglycone and a methyl ester group, presenting a complex stereochemical arrangement that requires a suite of modern analytical techniques for unambiguous determination.
Experimental Protocols
The elucidation of the structure of a natural product like 10-Hydroxyoleoside 11-methyl ester follows a multi-step process, from isolation and purification to spectroscopic analysis.
2.1. Isolation and Purification
The following is a generalized protocol for the isolation of secoiridoid glycosides from a plant source such as the leaves or flowers of Jasminum multiflorum.
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Extraction:
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Air-dried and powdered plant material is exhaustively extracted with methanol (B129727) (MeOH) at room temperature.
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The resulting crude methanol extract is concentrated under reduced pressure using a rotary evaporator.
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The concentrated extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (CHCl3), and ethyl acetate (B1210297) (EtOAc), to remove lipids and less polar constituents. The secoiridoid glycosides are expected to remain in the aqueous layer.
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Chromatographic Purification:
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The aqueous fraction is subjected to column chromatography over a macroporous resin (e.g., Diaion HP-20), eluting with a stepwise gradient of water and methanol. The fraction eluted with a high percentage of methanol is typically enriched with glycosides.
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This enriched fraction is then further purified by repeated column chromatography on silica (B1680970) gel, eluting with a solvent system such as chloroform-methanol-water in a gradient fashion.
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Final purification is achieved by preparative High-Performance Liquid Chromatography (HPLC) on a C18 reversed-phase column, using a gradient of acetonitrile (B52724) and water as the mobile phase, to yield the pure compound.
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2.2. Spectroscopic Analysis
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Mass Spectrometry (MS): High-resolution mass spectrometry is crucial for determining the elemental composition.
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Technique: Electrospray Ionization (ESI) is a soft ionization technique suitable for polar, non-volatile molecules like glycosides. Analysis is performed in both positive and negative ion modes.
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Instrumentation: A Quadrupole Time-of-Flight (Q-TOF) mass spectrometer provides high mass accuracy.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive suite of NMR experiments is required for the complete structural assignment.
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Solvent: Deuterated methanol (CD3OD) or dimethyl sulfoxide (B87167) (DMSO-d6) are common solvents for polar glycosides.
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Instrumentation: A high-field NMR spectrometer (500 MHz or higher) is recommended for better signal dispersion.
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Experiments:
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1D NMR: ¹H NMR (proton) and ¹³C NMR (carbon-13) spectra provide information on the types and numbers of protons and carbons.
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2D NMR:
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COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings within the same spin system.
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HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
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HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, crucial for connecting different structural fragments.
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NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is vital for determining the relative stereochemistry.
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Data Presentation and Interpretation
3.1. Mass Spectrometry Data
For a molecule with the formula C17H24O12, the expected high-resolution mass spectrometry data would be:
| Ion | Calculated m/z | Observed m/z | Inferred Formula |
| [M+Na]⁺ | 443.1160 | Illustrative | C17H24O12Na |
| [M-H]⁻ | 419.1246 | Illustrative | C17H23O11 |
Table 1: Expected High-Resolution Mass Spectrometry Data for 10-Hydroxyoleoside 11-methyl ester.
3.2. NMR Spectroscopic Data
The following table presents the predicted ¹H and ¹³C NMR chemical shifts for 10-Hydroxyoleoside 11-methyl ester. These values are based on computational predictions and comparison with structurally similar secoiridoid glycosides.
| Position | Predicted ¹³C (ppm) | Predicted ¹H (ppm) (Multiplicity, J in Hz) |
| Aglycone Moiety | ||
| 1 | 94.2 | 5.85 (d, J=2.0) |
| 3 | 152.1 | 7.50 (s) |
| 4 | 110.5 | |
| 5 | 30.8 | 2.90 (m) |
| 6 | 42.1 | 2.10 (m), 1.95 (m) |
| 7 | 128.9 | 5.25 (q, J=7.0) |
| 8 | 135.4 | |
| 9 | 45.8 | 2.50 (m) |
| 10 | 70.1 | 4.15 (d, J=6.0) |
| 11-CO | 168.2 | |
| 11-OCH₃ | 51.8 | 3.70 (s) |
| 12-CH₃ | 13.5 | 1.65 (d, J=7.0) |
| Glucose Moiety | ||
| 1' | 99.8 | 4.80 (d, J=8.0) |
| 2' | 74.5 | 3.25 (dd, J=8.0, 9.0) |
| 3' | 77.9 | 3.40 (t, J=9.0) |
| 4' | 71.2 | 3.30 (t, J=9.0) |
| 5' | 78.1 | 3.35 (m) |
| 6' | 62.5 | 3.85 (dd, J=12.0, 2.0), 3.70 (dd, J=12.0, 5.5) |
Table 2: Predicted ¹H and ¹³C NMR Data for 10-Hydroxyoleoside 11-methyl ester in CD3OD.
Visualization of Elucidation Workflow and Structural Correlations
The following diagrams illustrate the logical flow of the structure elucidation process and the key NMR correlations used to assemble the final structure.
Figure 1: General workflow for the structure elucidation of a natural product.
